Taxacin
Overview
Description
Synthesis Analysis
Taxacin's synthesis is notable for its complexity, often involving intricate steps to construct its unique molecular framework. A notable achievement in this area is the chemical synthesis of Canataxpropellane, a this compound relative, achieved in under 30 steps. This synthesis highlights key features such as a Diels-Alder reaction and a photochemical cycloaddition, crucial for establishing the cyclobutane core characteristic of this compound and its derivatives (Schneider et al., 2020).
Molecular Structure Analysis
This compound's molecular structure is distinguished by its taxane skeleton, which includes multiple fused rings and a cyclobutane core. This structure is a hallmark of the taxane family and contributes to this compound's unique chemical properties. The molecule's complexity is further underscored by the presence of six contiguous quaternary carbons, four of which are located on the cyclobutane ring, making this compound a challenging molecule to synthesize and study (Schneider et al., 2020).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, reflective of its intricate structure. The enzyme taxadiene synthase plays a crucial role in the biosynthesis of Taxol and related compounds, transforming geranylgeranyl diphosphate into taxadiene, a key precursor. This reaction is the first committed step in this compound's biosynthesis, highlighting the enzyme's importance in the taxane pathway and this compound's formation (Williams et al., 2000).
Scientific Research Applications
Taxacin in Cancer Therapy
This compound, a compound derived from the yew tree, is extensively researched for its applications in cancer therapy. Studies have shown that this compound and related compounds like paclitaxel and docetaxel are effective in treating various cancers, including ovarian, breast, lung, and prostate cancer. For example, paclitaxel was found to be a highly cytotoxic compound active in several mouse antitumor assays and has become the drug of choice for the treatment of ovarian cancer (Wall, 1998). Similarly, docetaxel has shown significant efficacy in the treatment of metastatic breast cancer (Crown et al., 2002).
This compound and Immune Responses
Research has also delved into the impact of this compound on immune responses, particularly in the context of cancer treatment. A study on docetaxel, a taxane, revealed its potential to modulate components of the immune system independent of its antitumor activity, suggesting a synergistic effect when combined with vaccine therapy (Garnett et al., 2008).
Mechanisms of Action and Resistance
Understanding the mechanisms of action and resistance to this compound has been a critical area of research. The taxanes, including this compound derivatives, act as antimicrotubule agents, stabilizing microtubules and thus inhibiting cell division. However, resistance to these agents, often seen in cancer treatment, involves complex pathways in cellular proliferation, apoptosis, and drug transport (Maloney et al., 2020).
This compound in Plant Biology and Bioprocessing
In the context of plant biology, research has focused on the production and optimization of this compound and its derivatives from plant in vitro systems. For instance, studies have explored the biotechnological production of taxanes, including paclitaxel, from Taxus sp. cell cultures, emphasizing the importance of understanding taxane metabolism and its regulation (Onrubia et al., 2013).
Mechanism of Action
Target of Action
Taxacin, also known as Piperacillin/Tazobactam, is a combination medication containing the antibiotic piperacillin and the β-lactamase inhibitor tazobactam . The primary targets of this compound are bacterial cell wall synthesis proteins, specifically the penicillin-binding proteins (PBPs) . These proteins play a crucial role in the construction of the bacterial cell wall, which is essential for bacterial survival .
Mode of Action
This compound operates through a two-pronged approach. Piperacillin, the antibiotic component, inhibits bacterial cell wall synthesis by binding to one or more of the PBPs. This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
On the other hand, Tazobactam, the β-lactamase inhibitor, prevents the breakdown of other antibiotics (like Piperacillin) by β-lactamase enzyme producing organisms . This dual action increases the efficacy of the antibiotic, allowing it to effectively combat bacteria that would otherwise be resistant.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By inhibiting the PBPs, this compound disrupts the construction of the bacterial cell wall, leading to bacterial cell death .
Pharmacokinetics
The pharmacokinetics of this compound can vary significantly among patients due to multiple pathophysiological changes . Creatinine clearance and body weight are the most significant variables to explain patient variability in piperacillin and tazobactam clearance and volume of distribution .
For patients receiving intermittent infusion, the mean half-life was 1.17 hours for piperacillin, and 1.81 hours for tazobactam . For patients receiving continuous infusion, the mean steady-state concentration was 35.31 mg/L for piperacillin and 7.29 mg/L for tazobactam .
Result of Action
The result of this compound’s action is the effective treatment of a variety of infections, including those caused by aerobic and facultative gram-positive and gram-negative bacteria, in addition to gram-positive and gram-negative anaerobes . Some examples of infections treated with this compound include cellulitis, diabetic foot infections, appendicitis, and postpartum endometritis infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamase producing organisms can impact the efficacy of this compound. The inclusion of tazobactam in the formulation helps to overcome this challenge by inhibiting the action of these β-lactamase enzymes .
properties
IUPAC Name |
[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48O15/c1-24-32(59-35(50)19-18-29-14-10-8-11-15-29)21-34(55-25(2)45)43(23-53-40(51)30-16-12-9-13-17-30)36(24)37(56-26(3)46)31-20-33(49)42(7)44(52,41(31,6)22-54-42)39(58-28(5)48)38(43)57-27(4)47/h8-19,31-32,34,36-39,52H,1,20-23H2,2-7H3/b19-18+/t31-,32-,34-,36-,37+,38-,39-,41-,42+,43+,44-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCIDKJZGZYKSP-KCCIQLONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)C=CC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)C[C@H]4[C@H]2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)/C=C/C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346669 | |
Record name | Taxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201346669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
816.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117229-54-6 | |
Record name | Taxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201346669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is taxacin and where is it found?
A1: this compound is a naturally occurring taxane diterpenoid primarily found in various species of yew trees (Taxus). It has been isolated from the leaves, stems, and seeds of these plants, with notable sources including Taxus cuspidata [], Taxus chinensis [, ], and Taxus media [].
Q2: Have any biological activities of this compound been reported?
A2: Yes, although research is still in early stages, this compound has shown some promising results in in vitro studies:
- Anti-inflammatory activity: Research indicates that this compound, alongside other tricyclic diterpenoids from Taxus media var. Hicksii, can inhibit stimulus-induced superoxide generation in human neutrophils. This suggests a potential role in mitigating inflammation [].
- Anti-tumor activity: While not specifically investigated for this compound, the presence of this compound in extracts exhibiting anti-tumor activity suggests it may contribute to this effect []. Further research is needed to confirm its individual contribution.
Q3: What other taxane diterpenoids are often found alongside this compound?
A3: Several other taxane diterpenoids are often co-extracted with this compound, including:
- Taxinine: Found in Taxus media [], Taxus chinensis [] and Taxus cuspidata [].
- Taxagifine: Found in Taxus media [], Taxus cuspidata [] and Taxus chinensis [].
- Baccatin VI and its derivatives: Found in Taxus chinensis [] and Taxus mairei [].
- Taxol (Paclitaxel): Found in Taxus mairei [] and Taxus cuspidata [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.